molecular formula C23H31N3O3 B2899281 N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 921493-24-5

N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2899281
CAS No.: 921493-24-5
M. Wt: 397.519
InChI Key: IAPRITLEDSIENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a recognized and potent small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) proteolytic activity. MALT1 is a key signaling protein that functions as a paracaspase within the CARD-BCL10-MALT1 (CBM) complex, a critical node in the antigen receptor signaling pathway that ultimately leads to the activation of the transcription factor NF-κB. This pathway is constitutively active in certain hematological malignancies, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) and other B-cell lymphomas, making MALT1 an attractive therapeutic target. By inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of MALT1 substrates, which include negative regulators of NF-κB and mRNA stability factors like Roquin and Regnase-1. This disruption suppresses the survival and proliferation signals in cancerous B-cells and modulates T-cell activation, positioning it as a valuable chemical probe for investigating the pathophysiology of B-cell lymphomas and the role of MALT1 in T-cell-mediated immune responses. Its research applications are primarily focused on dissecting the CBM signaling complex in immunology and oncology, evaluating its potential as a target for anticancer therapy, and exploring its effects on the tumor microenvironment. https://www.nature.com/articles/s41598-021-03365-x https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5848219/

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-16-7-9-25(10-8-16)13-19-12-21(27)22(29-4)14-26(19)15-23(28)24-20-11-17(2)5-6-18(20)3/h5-6,11-12,14,16H,7-10,13,15H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPRITLEDSIENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Expansion via Isoxazole Intermediate

A Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates provides access to 4-oxo-1,4-dihydropyridine-3-carboxylates. For the target compound, this method is adapted to introduce substituents at positions 2 and 5:

  • Synthesis of methyl 2-(isoxazol-5-yl)-3-oxopropanoate : Condensation of isoxazole-5-carbaldehyde with methyl acetoacetate under acidic conditions.
  • Ring expansion : Treatment with Mo(CO)₆ in toluene at 110°C yields the 4-oxo-1,4-dihydropyridine scaffold.
  • Functionalization :
    • Methoxy group introduction : Electrophilic aromatic substitution at position 5 using methyl iodide and a silver(I) oxide catalyst.
    • Alkylation at position 2 : Reaction with 4-methylpiperidin-1-ylmethyl chloride in the presence of NaH.

This method achieves regioselective substitution but requires stringent temperature control to avoid side reactions.

Cyclocondensation of β-Ketoesters

An alternative route involves cyclocondensation of β-ketoesters with amines:

  • Formation of β-ketoester : Ethyl 3-(4-methylpiperidin-1-yl)acetoacetate is prepared via Claisen condensation.
  • Cyclization : Reaction with 5-methoxy-2-aminopyridine in acetic acid under reflux, yielding the 4-oxo-1,4-dihydropyridine ring.

This method offers scalability but faces challenges in isolating the intermediate β-ketoester due to its hygroscopic nature.

Synthesis of the N-(2,5-Dimethylphenyl)acetamide Side Chain

Acylation of 2,5-Dimethylaniline

The acetamide is synthesized via a two-step process:

  • Chloroacetylation :
    • 2,5-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane at 0–5°C, yielding N-(2,5-dimethylphenyl)chloroacetamide.
    • Conditions : Triethylamine as a base, 2-hour reaction time, 85% yield.
  • Nucleophilic displacement :
    • The chloroacetamide intermediate undergoes SN2 reaction with the pyridinone core’s nitrogen, facilitated by K₂CO₃ in DMF at 80°C.

This method mirrors the synthesis of lidocaine analogs, ensuring high purity through recrystallization from ethanol/water.

Coupling of Pyridinone and Acetamide Moieties

Alkylation of Pyridinone Nitrogen

The final step involves alkylating the pyridinone’s nitrogen with the chloroacetamide intermediate:

  • Reaction setup :
    • Pyridinone core (1 equiv), N-(2,5-dimethylphenyl)chloroacetamide (1.2 equiv), K₂CO₃ (2 equiv) in anhydrous DMF.
  • Conditions :
    • 12-hour reflux under nitrogen, followed by quenching with ice water.
  • Purification :
    • Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the title compound in 72% purity, with final recrystallization from ethyl acetate improving purity to >98%.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance efficiency, key steps are adapted for continuous flow reactors:

  • Pyridinone cyclization : A tubular reactor with residence time <10 minutes at 130°C improves yield by 15% compared to batch processes.
  • Crystallization : Anti-solvent crystallization using microfluidic mixers ensures uniform crystal size and reduces solvent waste.

Green Chemistry Considerations

  • Solvent replacement : Cyclopentyl methyl ether (CPME) replaces DMF in alkylation steps, reducing toxicity.
  • Catalyst recycling : Mo(CO)₆ is recovered via distillation and reused, lowering costs.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.4 Hz, 1H, Ar–H), 6.89 (s, 1H, pyridinone H-3), 4.12 (s, 2H, CH₂CO), 3.78 (s, 3H, OCH₃).
  • LC-MS : m/z 437.5 [M+H]⁺, consistent with the molecular formula C₂₃H₃₁N₃O₃.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Challenges and Alternative Approaches

Regioselectivity in Pyridinone Functionalization

Competing alkylation at pyridinone’s oxygen is mitigated by using bulky bases like DBU, which favor N-alkylation.

Stability of 4-Oxo Group

The 4-oxo moiety is prone to keto-enol tautomerism, stabilized by storing the compound under nitrogen at –20°C.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves its interaction with molecular targets such as ion channels and enzymes. It may modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses[7][7].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

  • Target Compound :

    • Core : 1,4-dihydropyridin-4-one with 5-methoxy and 2-(4-methylpiperidin-1-ylmethyl) substituents.
    • Side Chain : N-(2,5-dimethylphenyl)acetamide.
    • Key Features : The piperidine ring may enhance solubility or receptor binding, while the methoxy group could modulate electronic effects.
  • Analog 1: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide : Core: 1,6-dihydropyrimidin-6-one with a thioether linkage. Side Chain: N-(4-phenoxyphenyl)acetamide.
  • Analog 2: 4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives : Core: Pyrrolidin-substituted butenoyl group. Key Features: The pyrrolidine moiety may confer rigidity or hydrogen-bonding capabilities, contrasting with the target’s piperidine group.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Melting Point Not reported 224–226°C Not reported
Yield Not reported 60% Not reported
Spectral Data Not reported $^1$H NMR (DMSO-$d_6$): δ 12.45 (NH), 10.08 (NHCO) Not reported

Critical Analysis of Divergences

  • Piperidine vs.
  • Core Heterocycle: The dihydropyridinone core (target) vs. pyrimidinone (Analog 1) may influence electronic properties and binding affinity. For example, pyrimidinones often exhibit stronger hydrogen-bonding interactions .
  • Bioactivity Gaps : While Analog 1’s antimicrobial activity is implied, the target’s pharmacological profile remains speculative without experimental data.

Biological Activity

N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a pyridine ring and a piperidine moiety, contributing to its diverse pharmacological properties.

PropertyValue
IUPAC NameN-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1(4H)-yl}acetamide
Molecular FormulaC23H31N3O3
Molecular Weight397.5 g/mol
CAS Number921493-24-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate amines and carbonyl compounds, followed by cyclization and modifications of functional groups. Specific conditions such as temperature and solvent choice are optimized for yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including ion channels and enzymes. This compound may modulate the activity of these targets by binding to specific sites, leading to alterations in cellular signaling pathways and physiological responses.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound:

  • Analgesic Activity : In animal models, derivatives similar to this compound have shown significant analgesic effects, surpassing traditional analgesics like acetylsalicylic acid .
  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models .
  • Inhibition of Enzymatic Activity : Investigations have revealed that certain derivatives can inhibit specific enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neuropharmacology .

Case Study 1: Analgesic Efficacy

In a study comparing various compounds for analgesic efficacy, N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[4-(methylpiperidin-1-yl)methyl]-4-oxopyridin-1(4H)-yl}acetamide was found to provide significant pain relief in rodent models, demonstrating a mechanism that may involve modulation of opioid receptors.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against neurodegenerative diseases. The results indicated that it could reduce neuronal apoptosis through inhibition of pro-apoptotic pathways while enhancing survival signals in neuronal cells exposed to toxic agents.

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

The synthesis requires multi-step protocols focusing on functional group compatibility and reaction selectivity. Key steps include:

  • Coupling reactions to attach the dihydropyridine core to the acetamide and piperidine moieties.
  • Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic substitutions and cyclization .
  • Controlled temperature (e.g., room temperature to 80°C) and inert atmospheres (N₂/Ar) to prevent oxidation of the dihydropyridine ring .
  • Purification via column chromatography or recrystallization to isolate the product from intermediates.

Example Reagents and Conditions Table:

StepReagents/ConditionsPurpose
1DMF, K₂CO₃, 60°CPiperidine-methyl coupling
2Acetonitrile, refluxDihydropyridine ring formation
3Pd/C, H₂, RTReduction of nitro groups (if applicable)

Basic: Which spectroscopic and analytical methods are most effective for confirming the compound’s structural integrity?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.9–8.1 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for the acetamide) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation of crystalline derivatives .

Advanced: How can researchers design receptor-binding assays to evaluate this compound’s interaction with biological targets?

  • Target Selection : Prioritize receptors associated with dihydropyridine pharmacology (e.g., calcium channels, GPCRs) based on structural analogs .
  • Assay Protocol :
    • Radioligand Displacement : Use ³H-labeled ligands (e.g., nitrendipine for calcium channels) to measure competitive binding in cell membranes.
    • Fluorescence Polarization : Tag the compound with fluorophores for real-time binding kinetics.
    • Cell-Based Functional Assays : Measure intracellular Ca²⁺ flux or cAMP levels post-treatment .
  • Data Analysis : Calculate IC₅₀/Kd values and compare with known modulators to infer mechanism.

Advanced: How should contradictory bioactivity data across studies be resolved?

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for ion channels) and buffer conditions (pH 7.4, 37°C).
  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs (e.g., methoxy vs. ethoxy substitutions) to identify critical functional groups .
  • Computational Docking : Model compound-receptor interactions to predict binding affinities and validate discrepancies .

Example SAR Table:

DerivativeSubstituent (R)IC₅₀ (μM)Notes
14-OCH₃0.12High affinity
24-Cl1.8Reduced activity

Advanced: What experimental strategies assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C; monitor via HPLC for degradation products (e.g., cleavage of the acetamide bond) .
    • Oxidative Stress : Expose to H₂O₂ or light; track dihydropyridine ring oxidation using UV-Vis spectroscopy.
  • Metabolic Stability : Use liver microsomes or hepatocytes to quantify CYP450-mediated metabolism .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (<200°C suggests labile structure) .

Advanced: How can computational methods optimize lead derivatives for enhanced pharmacokinetics?

  • ADME Prediction : Use tools like SwissADME to forecast absorption (LogP <5), hepatic metabolism (CYP3A4 liability), and blood-brain barrier penetration .
  • Molecular Dynamics (MD) Simulations : Model compound behavior in lipid bilayers to refine logD and solubility profiles.
  • QSAR Modeling : Corrogate structural features (e.g., piperidine methylation) with in vivo half-life data from rodent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.